molecular formula C36H40BF4P2Rh- B1589652 [1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 79255-71-3

[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B1589652
CAS No.: 79255-71-3
M. Wt: 724.4 g/mol
InChI Key: CMOFFTCAXGHJOA-ONEVTFJLSA-N
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Description

[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a useful research compound. Its molecular formula is C36H40BF4P2Rh- and its molecular weight is 724.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2.C8H12.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOFFTCAXGHJOA-ONEVTFJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)CCCCP(C3=CC=CC=C3)C4=CC=CC=C4.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449059
Record name [Rh(dppb)(COD)]BF4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79255-71-3
Record name [Rh(dppb)(COD)]BF4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 3
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 4
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 5
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 6
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Customer
Q & A

Q1: What is the role of rhodium(I) tetrafluoroborate in hyperpolarizing hyperbranched polymers for molecular imaging?

A1: rhodium(I) tetrafluoroborate acts as a catalyst in the parahydrogen-induced polarization (PHIP) process. [] Specifically, it catalyzes the addition of parahydrogen (p-H2) to alkyne groups incorporated into the hyperbranched polymer structure. This hydrogenation reaction transfers the nuclear spin alignment from p-H2 to the polymer, effectively "hyperpolarizing" it. This hyperpolarization dramatically increases the signal intensity of the polymer in magnetic resonance imaging (MRI), making it a more sensitive contrast agent. [] The study chose d6-acetone as the solvent due to the catalyst's high solubility in it. []

Q2: Are there alternative catalysts to rhodium(I) tetrafluoroborate for this application?

A2: While the study specifically focuses on rhodium(I) tetrafluoroborate, other rhodium-based catalysts, as well as catalysts based on different transition metals like iridium or ruthenium, are known to facilitate parahydrogen addition reactions. The choice of an optimal catalyst depends on various factors, including its activity, selectivity for the desired hydrogenation reaction, and compatibility with the specific polymer and experimental conditions. Further research exploring alternative catalysts for hyperpolarizing polymers via PHIP could be beneficial.

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